N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-Methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group, a 2-methoxyethyl chain, and a pyridin-4-ylmethyl moiety. This compound is of interest due to its structural similarity to bioactive thiadiazole and thiazole derivatives, which are known for their anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-22-9-8-20(11-12-4-6-17-7-5-12)16(21)13-2-3-14-15(10-13)19-23-18-14/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDNYYWDYLDMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound belonging to the class of benzo[c][1,2,5]thiadiazoles, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 328.4 g/mol
- CAS Number : 1334369-05-9
The structure of the compound features a thiadiazole ring which is significant for its biological activity. The presence of the methoxyethyl and pyridinylmethyl groups contributes to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated that certain thiadiazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that compounds with a similar structure can induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
A specific case study evaluated the anticonvulsant effects of related thiadiazole compounds. The PTZ (Pentylenetetrazol) induced convulsion model was utilized to assess efficacy. Compounds similar to this compound provided significant protection against seizures at low dosages (e.g., 0.4 mg/kg), indicating a strong therapeutic potential in seizure management .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : Likely involves interference with bacterial cell wall synthesis or function.
- Anticancer Mechanism : May involve modulation of apoptosis pathways through activation of caspases or inhibition of anti-apoptotic proteins.
- Anticonvulsant Mechanism : Potentially through GABAergic pathways or modulation of ion channels involved in neuronal excitability.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It is believed to act by:
- Mechanism of Action : Inhibition of key kinases involved in cancer cell proliferation and disruption of DNA replication.
- Case Studies :
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, such as T47D and SW707, with IC₅₀ values in the low micromolar range.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Effects :
- Demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with inhibition rates up to 80%.
- Antifungal Activity :
- Effective against various Candida species, showing significant inhibition rates in laboratory studies.
Anticonvulsant Properties
Some studies have explored the anticonvulsant effects of thiadiazole derivatives similar to this compound, indicating potential applications in treating seizure disorders.
Nitric Oxide Synthase Inhibition
Research suggests that this compound may selectively inhibit neuronal and inducible nitric oxide synthase (nNOS and iNOS), which could have implications for neuroprotection and treatment of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its biological activity is crucial for drug development:
| Compound Structure | Activity Type | Notable Features |
|---|---|---|
| N-(substituted phenyl)-1,3,4-thiadiazole | Anticancer | Presence of electron-donating groups enhances activity |
| 5-substituted 1,3,4-thiadiazoles | Antibacterial | Increased lipophilicity improves effectiveness |
| 2-(thiophen-2-yl)-pyridin derivatives | Anticonvulsant | Effective against various seizure models |
Research Findings
Numerous studies have highlighted the potential applications of thiadiazole-containing compounds:
- A study by Karegoudar et al. synthesized new derivatives showing promising antimicrobial activity with lower ID₅₀ values compared to standard treatments like cisplatin.
- Matysiak et al. reported on the antiproliferative activities of thiadiazoles, emphasizing their ability to inhibit critical cellular pathways for tumor growth.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity or generating intermediates for further functionalization.
Mechanistically, acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon.
Reduction Reactions
The thiadiazole ring and carboxamide group can be reduced under catalytic hydrogenation or hydride-based conditions, altering electronic properties and biological activity.
Reduction of the thiadiazole ring is selective under mild hydrogenation conditions, preserving the pyridine and methoxyethyl groups.
Nucleophilic Substitution at the Methoxyethyl Chain
The methoxyethyl substituent participates in nucleophilic substitution reactions, enabling modification of the alkyl chain.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → 25°C (4 hrs) | Hydroxyethyl derivative | |
| Alkylation | NaH, R-X (alkyl halide), DMF, 60°C | Ether derivatives (R = alkyl/aryl) |
Demethylation with BBr₃ proceeds via cleavage of the methyl-oxygen bond, yielding a reactive hydroxyl group for subsequent functionalization.
Electrophilic Aromatic Substitution on the Thiadiazole Core
The electron-deficient benzo[c] thiadiazole core undergoes electrophilic substitution, primarily at the 4- and 6-positions.
Nitration and halogenation enhance the compound's electrophilicity, facilitating further cross-coupling reactions (e.g., Suzuki-Miyaura).
Coordination Chemistry with Metal Ions
The pyridine nitrogen and thiadiazole sulfur atoms act as ligands for transition metals, forming complexes with catalytic or medicinal applications.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Palladium Coordination | Pd(OAc)₂, DMSO, 80°C (12 hrs) | Pd(II) complex with N,S-chelation | |
| Copper Complexation | CuCl₂, MeOH, 25°C (6 hrs) | Tetragonal Cu(II) complex |
Metal complexes of this compound have shown enhanced stability in biological assays compared to the free ligand.
Cycloaddition Reactions
The thiadiazole ring participates in [4+2] cycloaddition reactions with dienophiles, expanding its heterocyclic framework.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct |
This reactivity is exploited to synthesize polycyclic derivatives with potential bioactivity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural features with several classes of bioactive molecules:
Core Heterocyclic Systems
- Benzo[c][1,2,5]thiadiazole Derivatives : Compounds like 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole () highlight the versatility of this core in organic synthesis, particularly in photovoltaic materials and as a template for coupling reactions . The electron-deficient nature of the benzo[c][1,2,5]thiadiazole core enhances charge transport properties, which may also influence pharmacological activity .
- 1,3,4-Thiadiazoles: Compounds such as N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide () exhibit structural overlap with the target compound but differ in core ring systems. These derivatives are noted for their anticancer activity (e.g., IC₅₀ values of 1.61–1.98 µg/mL against HepG-2 cells) .
Substitution Patterns
- Pyridinyl Substituents : The pyridin-4-ylmethyl group in the target compound is analogous to pyridinyl-substituted thiazoles (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives in ), which are optimized for kinase inhibition and cellular potency .
- Carboxamide Linkers : The carboxamide group is a common pharmacophore in kinase inhibitors (e.g., dasatinib intermediates in ), where it facilitates hydrogen bonding with target enzymes .
Key Steps
Core Formation : Benzo[c][1,2,5]thiadiazole cores are typically synthesized via cyclization of nitriles or coupling with brominated intermediates, as seen in .
Amide Coupling : Carboxamide groups are introduced using coupling reagents like EDCI/HOBt () or via hydrolysis of esters followed by amine coupling () .
Functionalization : Substituents such as 2-methoxyethyl and pyridinylmethyl are added through alkylation or reductive amination () .
Yield and Efficiency
- Yields for benzo[c][1,2,5]thiadiazole derivatives vary widely (40–85%), depending on substituent complexity .
- Thiadiazole carboxamides (e.g., ) are synthesized in moderate yields (50–70%) via hydrazonoyl chloride reactions .
Anticancer Activity
- 1,3,4-Thiadiazoles : Compounds 6a–g () show potent activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL), attributed to thiadiazole-mediated apoptosis induction .
Structure-Activity Relationships (SAR)
- Pyridinyl Groups : Enhance solubility and target affinity (e.g., pyridinyl-substituted thiadiazoles in ) .
- Methoxyethyl Chains : Improve pharmacokinetic properties by increasing hydrophilicity, as seen in kinase inhibitor optimizations .
Physicochemical Properties
Spectral Data
- 1H NMR : Pyridinyl protons in analogous compounds resonate at δ 7.5–8.5 ppm, while methylene groups (e.g., CH₂O in 2-methoxyethyl) appear at δ 3.3–3.7 ppm .
- 13C NMR : Benzo[c][1,2,5]thiadiazole carbons are observed at δ 150–160 ppm, consistent with electron-deficient aromatic systems .
Thermal Properties
- Melting Points : Thiadiazole carboxamides () melt at 145–202°C, reflecting high crystallinity due to hydrogen bonding .
Data Table: Comparison of Key Analogous Compounds
Q & A
Q. 1.1. What synthetic strategies are optimal for preparing N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
Methodological Answer: The synthesis of this compound involves multi-step functionalization of the benzo[c][1,2,5]thiadiazole core. Key steps include:
- N-Alkylation : Reacting the thiadiazole-5-carboxylic acid with 2-methoxyethylamine and pyridin-4-ylmethylamine under coupling agents like EDCI/HOBt to form the bis-amide linkage.
- Cyclization Optimization : Cyclization of intermediates in solvents like DMF with iodine and triethylamine can enhance yield, as demonstrated for analogous thiadiazole derivatives .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures separation of regioisomers.
Q. 1.2. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight.
- NMR Spectroscopy : H and C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 3.5–3.7 ppm for methoxyethyl groups) to confirm substituent positions .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. 2.1. What structural modifications to the benzo[c][1,2,5]thiadiazole core could enhance bioactivity while minimizing mutagenic risks?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups : Introducing nitro or trifluoromethyl groups at the 4-position of the pyridine ring (as in ) may improve target binding but requires Ames testing to rule out genotoxicity .
- N-Oxide Mitigation : Replace the pyridine N-oxide group (if present) with non-oxidizable moieties, as aromatic N-oxides show 27.7% genotoxicity in bacterial assays .
- Computational Screening : Use density-functional theory (DFT) to model electron distribution and predict metabolic stability (e.g., B3LYP/6-31G* level for exchange-correlation functional accuracy) .
Q. 2.2. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Data Triangulation :
- In Vitro/In Vivo Correlation : Validate cytotoxicity (e.g., IC) across multiple cell lines (e.g., HepG2, MCF-7) and compare with pharmacokinetic profiles in rodent models.
- Assay Standardization : Control for redox interference (common with thiadiazoles) using ROS scavengers like NAC in MTT assays .
- Meta-Analysis : Cross-reference public databases (e.g., PubChem BioAssay) to identify confounding variables like solvent polarity or serum protein binding .
Q. 2.3. What experimental designs are recommended for studying its metabolic stability?
Methodological Answer:
Q. 2.4. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants like Tween-80 to prevent aggregation.
- Ionic Liquids : Co-dissolve with N-(2-methoxyethyl)-N-methyl-pyrrolidinium salts (e.g., MEMPBF) to enhance solubility without altering bioactivity .
- Prodrug Derivatization : Introduce phosphate or PEGylated groups at the methoxyethyl chain for transient hydrophilicity .
Data Interpretation and Optimization
Q. 3.1. How can structure-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., pyridine→pyrimidine swaps, methoxyethyl→ethoxyethyl) and profile against target enzymes (e.g., kinases) .
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic fields with IC values .
- Crystallography : Resolve X-ray structures of the compound bound to targets (e.g., benzo[c][1,2,5]thiadiazole interactions with ATP-binding pockets) to guide rational design .
Q. 3.2. What methods detect synergistic effects when combined with other pharmacophores?
Methodological Answer:
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with thiazole derivatives (e.g., 2-phenyl-1,3-thiazol-5-yl acetamides) .
- Transcriptomics : Profile gene expression changes (e.g., RNA-seq) in treated cells to identify pathways potentiated by dual-target inhibition .
Contradiction Analysis and Validation
Q. 4.1. How to address discrepancies in reported cytotoxicity between academic and industrial studies?
Methodological Answer:
- Batch Analysis : Compare impurity profiles (e.g., residual iodine from synthesis) via LC-MS to rule out batch-dependent toxicity .
- Cell Line Authentication : Ensure studies use STR-profiled cells to exclude cross-contamination artifacts .
- Dose-Response Reproducibility : Replicate assays in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
